5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione is a heterocyclic compound that features both furan and oxazole rings The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxazole ring is a five-membered ring containing both oxygen and nitrogen atoms The thione group (C=S) is attached to the oxazole ring, adding unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione typically involves multi-component reactions. One effective method is the reaction of arylglyoxals with barbituric acid or thiobarbituric acid and acetylacetone in water as a solvent . This one-pot, three-component reaction is conducted at 60°C for 10 hours, yielding the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry, such as using water as a solvent and conducting multi-component reactions, can be applied to scale up the synthesis. The use of readily available starting materials and environmentally friendly solvents makes this approach suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The thione group can be reduced to a thiol group.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Thiol derivatives.
Substitution: Halogenated furans.
Wissenschaftliche Forschungsanwendungen
5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the synthesis of materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. For example, derivatives of furan and oxazole rings have been shown to interact with GABA receptors, COX-2 enzymes, and other biological targets . The exact pathways and molecular targets can vary based on the specific application and structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Furan-3-yl)barbiturate: Contains a barbiturate moiety instead of an oxazole ring.
5-(Furan-3-yl)thiobarbiturate: Similar to the barbiturate derivative but with a thione group.
Furan-2,3-diones: Oxidized derivatives of furan.
Uniqueness
5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione is unique due to the combination of furan and oxazole rings with a thione group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Eigenschaften
CAS-Nummer |
832077-52-8 |
---|---|
Molekularformel |
C7H5NO2S |
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
5-(furan-3-yl)-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C7H5NO2S/c11-7-8-3-6(10-7)5-1-2-9-4-5/h1-4H,(H,8,11) |
InChI-Schlüssel |
AYUOHDHEHHJFPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1C2=CNC(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.